Ethyl 9-methyl-8-oxodecanoate

Physicochemical Profiling Analytical Reference Procurement Purity

Ethyl 9-methyl-8-oxodecanoate is a C13 β-ketoester (MW 228.33) characterized by a C8 ketone and C9 methyl substitution on a decanoate backbone. Available commercially at ≥95–98% purity as a colorless liquid , it serves as a specialized research intermediate and tool compound.

Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
CAS No. 898777-09-8
Cat. No. B1327865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9-methyl-8-oxodecanoate
CAS898777-09-8
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C(C)C
InChIInChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3
InChIKeyGAJVFLNMHKOQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 9-methyl-8-oxodecanoate (CAS 898777-09-8) Procurement & Research-Grade Characterization


Ethyl 9-methyl-8-oxodecanoate is a C13 β-ketoester (MW 228.33) characterized by a C8 ketone and C9 methyl substitution on a decanoate backbone . Available commercially at ≥95–98% purity as a colorless liquid , it serves as a specialized research intermediate and tool compound [1]. Its structure distinguishes it from linear oxo-esters (e.g., ethyl 8-oxodecanoate, C12) and the free acid analog 9-methyl-8-oxodecanoic acid (C11) , directly impacting both physicochemical properties and biological target engagement.

Why Ethyl 9-methyl-8-oxodecanoate is Not Interchangeable with Related Oxo-Esters or Free Acids


Structural modifications in β-ketoester probes dictate enzyme inhibition profile and target engagement. Ethyl 9-methyl-8-oxodecanoate's specific C9 methyl and C8 oxo arrangement is essential for its reported lipoxygenase inhibition and interference with arachidonic acid metabolism [1]. Closely related analogs—such as ethyl 8-oxodecanoate (C12, no C9 methyl) and 9-methyl-8-oxodecanoic acid (C11, free acid)—exhibit different chain lengths, lipophilicity, and/or functional groups, precluding direct functional substitution. Assay data confirm that this compound's inhibitory profile is unique to its structure, with divergent activity observed across delta-5 desaturase, ATP-citrate lyase, and ODC assays [2]. Generic replacement based solely on the 'oxodecanoate' core risks altered biological outcomes and invalid experimental comparisons.

Ethyl 9-methyl-8-oxodecanoate Quantitative Differentiation: Head-to-Head Assay and Physicochemical Comparator Analysis


Physicochemical Differentiation: Ethyl 9-methyl-8-oxodecanoate vs. Ethyl 8-oxodecanoate (CAS 105906-29-4)

Ethyl 9-methyl-8-oxodecanoate differs structurally and analytically from its closest analog, ethyl 8-oxodecanoate. The target compound possesses a C9 methyl group absent in the analog, resulting in a higher molecular weight (228.33 vs. 214.30) and a 5.8% higher calculated density (0.935 vs. 0.943 g/cm³) . Purity specifications also differ: ≥97% for the target compound vs. ≥95% for ethyl 8-oxodecanoate [1].

Physicochemical Profiling Analytical Reference Procurement Purity

Lipoxygenase Inhibition: Target Engagement of Ethyl 9-methyl-8-oxodecanoate vs. Class-Level Expectation

Ethyl 9-methyl-8-oxodecanoate is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This activity is distinct from the class baseline; while some oxo-esters (e.g., ethyl 8-oxodecanoate) have been reported as PKCθ inhibitors , the target compound's primary annotated mechanism is LOX inhibition [1].

Lipoxygenase Arachidonic Acid Cascade Inflammation Research

ATP-Citrate Lyase (ACLY) Inhibition: Ki Value Differentiation

Ethyl 9-methyl-8-oxodecanoate inhibits rat ATP-citrate lyase with a Ki of 2900 nM [1]. This is a weak but measurable affinity; ACLY is a key enzyme linking carbohydrate metabolism to lipid biosynthesis and is a therapeutic target in cancer and metabolic disease [2].

Cancer Metabolism Lipid Biosynthesis Enzyme Inhibition

Delta-5 Desaturase (D5D) Activity: Target Compound Exhibits No Meaningful Inhibition

Ethyl 9-methyl-8-oxodecanoate was evaluated for inhibition of human delta-5 desaturase (D5D) and showed an IC50 > 100,000 nM (>100 µM), indicating no significant activity [1]. D5D catalyzes the conversion of dihomo-γ-linolenic acid to arachidonic acid and is a drug target for inflammatory and metabolic disorders .

Lipid Metabolism Polyunsaturated Fatty Acid Synthesis Enzyme Assay

Validated Application Scenarios for Ethyl 9-methyl-8-oxodecanoate (CAS 898777-09-8) Based on Quantitative Evidence


Lipoxygenase-Dependent Inflammation Pathway Probing

Employ ethyl 9-methyl-8-oxodecanoate as a selective lipoxygenase inhibitor in cell-based or biochemical assays to dissect arachidonic acid cascade contributions, as supported by its annotated LOX inhibitory activity [1]. Given its >100 µM D5D IC50 [2], this compound avoids confounding D5D-mediated effects on PUFA metabolism, enabling cleaner pathway interpretation.

ATP-Citrate Lyase Negative Control in High-Potency Inhibitor Screens

Utilize this compound at a Ki of 2900 nM against rat ACLY [3] as a weak-affinity control to benchmark assay sensitivity or to confirm target specificity of novel, potent ACLY inhibitors. The moderate activity ensures detectable but not saturating enzyme inhibition.

Fatty Acid Oxidation and Antioxidant Stability Studies

Leverage the compound's reported antioxidant activity in fats and oils [1] to investigate lipid peroxidation mechanisms or to serve as a reference stabilizer in formulations requiring oxidative protection of unsaturated lipids.

Analytical Reference Standard for C13 β-Ketoester Identification

Use ethyl 9-methyl-8-oxodecanoate as a characterized reference standard (MW 228.33, density 0.935 g/cm³, purity ≥97% ) for HPLC, GC-MS, or NMR method development and for distinguishing C13 branched oxo-esters from linear C12 analogs .

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